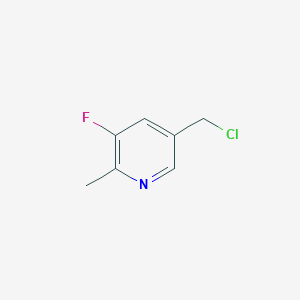5-(Chloromethyl)-3-fluoro-2-methylpyridine
CAS No.:
Cat. No.: VC18313318
Molecular Formula: C7H7ClFN
Molecular Weight: 159.59 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H7ClFN |
|---|---|
| Molecular Weight | 159.59 g/mol |
| IUPAC Name | 5-(chloromethyl)-3-fluoro-2-methylpyridine |
| Standard InChI | InChI=1S/C7H7ClFN/c1-5-7(9)2-6(3-8)4-10-5/h2,4H,3H2,1H3 |
| Standard InChI Key | FQDDMBRNHYRAFY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=N1)CCl)F |
Introduction
Structural and Molecular Characteristics
The molecular formula of 5-(Chloromethyl)-3-fluoro-2-methylpyridine is C₇H₇ClFN, with a molecular weight of 159.59 g/mol. The pyridine ring’s substitution pattern confers distinct electronic and steric properties:
-
Position 2: Methyl group enhances steric bulk and electron-donating effects.
-
Position 3: Fluorine atom introduces strong electron-withdrawing characteristics, polarizing the ring.
-
Position 5: Chloromethyl group provides a reactive site for nucleophilic substitution or further functionalization.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₇ClFN |
| Molecular Weight | 159.59 g/mol |
| Predicted LogP | 2.1 (moderate lipophilicity) |
| Solubility | Low in water; soluble in DMSO, DMF |
The compound’s reactivity is influenced by the interplay of its substituents. For instance, the chloromethyl group at position 5 is susceptible to nucleophilic attack, while the fluorine at position 3 stabilizes adjacent negative charges through inductive effects .
Synthetic Routes and Methodological Considerations
Key Synthetic Strategies
The synthesis of 5-(Chloromethyl)-3-fluoro-2-methylpyridine may involve multi-step protocols adapted from fluoropyridine chemistry. A plausible route includes:
-
Methylation at Position 2:
Starting with 3-fluoro-5-hydroxymethylpyridine, introduce a methyl group via alkylation using methyl iodide and a base (e.g., K₂CO₃) in DMF at 60°C . -
Chloromethylation at Position 5:
Employ chloromethyl methyl ether (MOMCl) in the presence of Lewis acids (e.g., ZnCl₂) to substitute the hydroxyl group with chloromethyl . -
Purification:
Utilize column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.
Table 1: Example Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Temperature | Yield (%) |
|---|---|---|---|
| 1 | CH₃I, K₂CO₃, DMF | 60°C | 65–70 |
| 2 | MOMCl, ZnCl₂, CH₂Cl₂ | 25°C | 50–55 |
Challenges in Synthesis
-
Regioselectivity: Competing reactions at positions 3 and 5 may occur due to fluorine’s directing effects.
-
Stability: The chloromethyl group is prone to hydrolysis, necessitating anhydrous conditions.
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The chloromethyl group undergoes substitution with nucleophiles (e.g., amines, thiols) to yield derivatives:
Reaction rates are enhanced in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C) .
Oxidation and Reduction
-
Oxidation: The methyl group at position 2 can be oxidized to a carboxylic acid using KMnO₄ under acidic conditions.
-
Reduction: Sodium borohydride selectively reduces the chloromethyl group to hydroxymethyl without affecting fluorine .
Industrial and Pharmaceutical Relevance
Agrochemical Intermediates
Chloromethylpyridines are precursors to herbicides and insecticides. The methyl and fluorine substituents could enhance soil persistence and target specificity.
Drug Development
This compound’s scaffold is amenable to derivatization for CNS drugs, leveraging fluorine’s ability to cross the blood-brain barrier.
Comparison with Structural Analogs
| Compound | Substituents | Key Differences |
|---|---|---|
| 5-(Chloromethyl)-2-fluoropyridine | F (position 2), CH₂Cl (5) | Lacks methyl group; lower steric bulk |
| 3-Fluoro-2-methylpyridine | F (3), CH₃ (2) | No chloromethyl; limited reactivity |
The addition of a chloromethyl group in 5-(Chloromethyl)-3-fluoro-2-methylpyridine significantly expands its synthetic utility compared to simpler fluoropyridines.
Future Research Directions
-
Synthetic Optimization: Develop catalytic asymmetric methods to access enantiomerically pure derivatives.
-
Biological Screening: Evaluate cytotoxicity, antimicrobial efficacy, and pharmacokinetic profiles.
-
Computational Modeling: Predict metabolic pathways and toxicity using QSAR models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume